molecular formula C12H14N2 B14199328 (2R,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile CAS No. 873669-02-4

(2R,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile

Cat. No.: B14199328
CAS No.: 873669-02-4
M. Wt: 186.25 g/mol
InChI Key: XNSMIWSHJTZDHP-ADEWGFFLSA-N
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Description

(2R,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted nitrile with a suitable azetidine precursor in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2R,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of novel materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile: shares structural similarities with other azetidine derivatives, such as:

Uniqueness

The unique stereochemistry and functional groups of this compound contribute to its distinct chemical and biological properties. Its specific configuration allows for selective interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

873669-02-4

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

(2R,3S,4R)-1,4-dimethyl-3-phenylazetidine-2-carbonitrile

InChI

InChI=1S/C12H14N2/c1-9-12(11(8-13)14(9)2)10-6-4-3-5-7-10/h3-7,9,11-12H,1-2H3/t9-,11+,12-/m1/s1

InChI Key

XNSMIWSHJTZDHP-ADEWGFFLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](N1C)C#N)C2=CC=CC=C2

Canonical SMILES

CC1C(C(N1C)C#N)C2=CC=CC=C2

Origin of Product

United States

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